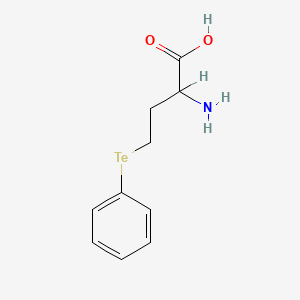
2-Amino-4-(phenyltellanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(phenyltellanyl)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2Te and its molecular weight is 306.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
1.1 Anticancer Properties
Research has indicated that compounds similar to 2-amino-4-(phenyltellanyl)butanoic acid may exhibit anticancer properties. For instance, studies on related amino acids have shown that they can inhibit specific cancer cell lines effectively. The structural modifications of amino acids can enhance their potency against various cancer types, making them promising candidates for drug development .
1.2 Inhibition of Glutamine Transport
A novel scaffold that includes derivatives of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids has been identified as potent inhibitors of ASCT2-mediated glutamine transport in mammalian cells. This mechanism is crucial in cancer metabolism, where glutamine plays a vital role in tumor growth and survival. The compounds developed from this scaffold demonstrate significantly improved potency compared to previous inhibitors .
Therapeutic Applications
2.1 Potential for Drug Development
The unique chemical structure of this compound allows for modifications that can lead to the development of new therapeutic agents. Its ability to act on specific biological pathways makes it a candidate for treating conditions such as cancer and metabolic disorders .
2.2 Antioxidant Activity
Compounds derived from similar structures have been evaluated for their antioxidant properties. These compounds have shown potential in scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases .
Synthetic Methodologies
3.1 Asymmetric Synthesis Techniques
Recent advancements in asymmetric synthesis techniques have made it possible to produce chiral amino acids like this compound efficiently. For example, methodologies involving Ni(II) complexes have been employed to achieve high enantiomeric purity in large-scale syntheses . This approach enhances the commercial viability of producing such compounds.
3.2 Multi-Step Synthesis
The synthesis of this compound can involve several steps, including alkylation and dynamic kinetic resolution processes. These methods allow for the generation of diverse derivatives that can be screened for biological activity, thus broadening the scope of research applications .
Propiedades
Número CAS |
72572-77-1 |
|---|---|
Fórmula molecular |
C10H13NO2Te |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
2-amino-4-phenyltellanylbutanoic acid |
InChI |
InChI=1S/C10H13NO2Te/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) |
Clave InChI |
SHDYDQZNINIHGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Te]CCC(C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)[Te]CCC(C(=O)O)N |
Sinónimos |
alpha-amino-gamma-(phenyltelluro)butyric acid alpha-amino-gamma-(phenyltelluro)butyric acid, 123Te-labeled, (+-)-isomer APTBA |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














